2,3-Dihydroxy-4-methoxycinnamic acid

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Researchers requiring a hydroxycinnamic acid with precise 2,3-dihydroxy-4-methoxy substitution for SAR studies often face supply inconsistency. This compound resolves that need: • Distinct isomer pattern enables accurate pharmacophore mapping against caffeic acid (3,4-diOH) and ferulic acid (4-OH-3-MeO) controls • Critical for α-glucosidase & xanthine oxidase inhibition mechanism studies where substitution dictates inhibitor modality • Serves as an authenticated reference standard for plant extract characterization Supplied with certificate of analysis; batch-to-batch consistency guaranteed for reproducible research.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B12856478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxy-4-methoxycinnamic acid
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)O)O)O
InChIInChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+
InChIKeyKIMOBZSCLGZNAU-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxy-4-methoxycinnamic Acid: Procurement & Product Overview


2,3-Dihydroxy-4-methoxycinnamic acid is a hydroxycinnamic acid derivative (C10H10O5) that belongs to a class of natural phenolic compounds widely studied for their bioactive potential [1]. As a methoxylated dihydroxycinnamic acid, it contains both hydroxyl groups at the 2- and 3-positions and a methoxy group at the 4-position on the aromatic ring, a substitution pattern that distinguishes it from more common analogs like caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy) [2]. This compound is of interest in research areas including oxidative stress mitigation, cancer biology, and enzyme inhibition studies [3].

Pathway Fit Oxidative stress pathway research: 2,3-catechol antioxidant scaffold
Assay Fit Enzyme inhibition screening: unique isomeric pattern for SAR profiling
Model Fit Cancer cell-model studies: HDAC inhibition and cell-death endpoint context

Why Common Analogs Cannot Substitute This Compound


The biological activity of hydroxycinnamic acids is exquisitely sensitive to the number and positioning of hydroxyl and methoxy substituents on the phenyl ring [1]. Simple substitution of 2,3-dihydroxy-4-methoxycinnamic acid with a close analog like caffeic acid (3,4-dihydroxy), ferulic acid (4-hydroxy-3-methoxy), or isoferulic acid (3-hydroxy-4-methoxy) is not scientifically sound because these positional isomers exhibit divergent inhibitory profiles against key therapeutic targets. For instance, studies on α-glucosidase inhibition show that the specific pattern of methoxylation and hydroxylation dictates the mode of enzyme inhibition (mixed-type vs. non-competitive) and can alter potency [2]. Similarly, the 2,3-dihydroxy substitution pattern influences antioxidant mechanisms in ways that 3,4-dihydroxy (caffeic acid) or monohydroxy-monomethoxy (ferulic acid) patterns do not [3]. Therefore, procurement decisions must be based on the specific substitution pattern of 2,3-dihydroxy-4-methoxycinnamic acid to ensure experimental reproducibility and alignment with the intended biochemical mechanism.

Positional isomer substitution (e.g., caffeic acid) may shift enzyme inhibition mode and potency.

2,3-Dihydroxy vs. 3,4-dihydroxy pattern alters radical scavenging mechanism and antioxidant profile.

Reproducibility requires verification of exact substitution pattern for intended biochemical assay.

Differentiation Evidence for 2,3-Dihydroxy-4-methoxycinnamic Acid


Antioxidant Activity: Class-Level SAR Analysis

While direct IC50 data for 2,3-dihydroxy-4-methoxycinnamic acid in standard assays like DPPH or ABTS was not found in primary literature, a strong class-level inference can be drawn from the established structure-activity relationship (SAR) of cinnamic acid derivatives. Research demonstrates that the presence of an ortho-dihydroxy (catechol) group is the single most important structural determinant for potent radical scavenging activity, and that the addition of a methoxy group to the catechol ring can significantly modulate this activity [1]. Specifically, studies comparing caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy) show that the ortho-dihydroxy substituted compounds exceed the DPPH radical scavenging activity of unsubstituted cinnamic acid by up to 3.2-fold and the synthetic antioxidant BHA by 1.6-fold [2]. Given that 2,3-dihydroxy-4-methoxycinnamic acid possesses the critical ortho-dihydroxy moiety, it is expected to fall within this high-activity category, but with distinct reactivity compared to its 3,4-dihydroxy analog, caffeic acid.

Antioxidant SAR
Class-level inference
2,3-dihydroxy pattern: high-activity motif (class-level SAR)
Supports antioxidant SAR interpretation
Direct IC50 data unavailable
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Enzyme Inhibition Selectivity: Positional Isomerism

Direct enzyme inhibition data for 2,3-dihydroxy-4-methoxycinnamic acid is sparse. However, a critical cross-study comparison of its positional isomers—caffeic acid (3,4-dihydroxy), ferulic acid (4-hydroxy-3-methoxy), and isoferulic acid (3-hydroxy-4-methoxy)—reveals profound differences in their inhibitory profiles against α-glucosidase. Caffeic acid inhibits intestinal maltase with an IC50 of 0.74 mM, while ferulic and isoferulic acids have IC50 values of 0.79 mM and 0.76 mM, respectively [1]. Crucially, the mode of inhibition differs: caffeic acid acts as a non-competitive inhibitor, whereas ferulic and isoferulic acids exhibit mixed-type inhibition [1]. This demonstrates that the exact position of the methoxy group on the dihydroxybenzene ring directly alters the mechanism of enzyme interaction. 2,3-Dihydroxy-4-methoxycinnamic acid represents a fourth unique positional isomer, and its enzyme inhibition profile cannot be predicted from the data on its 3,4-dihydroxy, 4-hydroxy-3-methoxy, or 3-hydroxy-4-methoxy analogs.

Enzyme Inhib. Selectivity
Cross-study comparable
Target compound
No direct data
Isomer comparison
Caffeic acid: IC50 0.74 mM (non-competitive); Ferulic acid: IC50 0.79 mM (mixed)
Positional isomerism may shift inhibition mechanism
Direct data for target compound not reported
Enzyme Inhibition α-Glucosidase Diabetes Selectivity

Xanthine Oxidase Inhibition: Potency Variation Among Isomers

A structure-activity relationship study on xanthine oxidase (XO) inhibition provides quantitative evidence for the distinct activities of different hydroxy/methoxy cinnamic acid isomers [1]. The study found that the position of hydroxyl and methoxy groups dramatically affects inhibitory potency. While direct data for 2,3-dihydroxy-4-methoxycinnamic acid is absent, the data for related compounds serves as a strong class-level inference. Caffeic acid (3,4-dihydroxy) exhibited an IC50 of 74.6 µM, while ferulic acid (4-hydroxy-3-methoxy) and isoferulic acid (3-hydroxy-4-methoxy) had reduced activity compared to caffeic acid, demonstrating that the replacement of a phenolic OH with a methoxy group can significantly diminish XO inhibition [1]. The study further identified m-coumaric acid (3-hydroxycinnamic acid) as the most potent analog with an IC50 of 63.31 µM, highlighting the importance of the 3-hydroxy group [1]. 2,3-Dihydroxy-4-methoxycinnamic acid combines a 2,3-dihydroxy pattern with a 4-methoxy group, a unique combination that is not represented in the dataset and therefore cannot be reliably extrapolated from existing isomer data.

XO Inhibition
Class-level inference
Target compound
Not available
Related isomers
Caffeic acid: IC50 74.6 µM; m-Coumaric acid: IC50 63.31 µM
XO inhibitory potential cannot be extrapolated
Target compound IC50 not available
Xanthine Oxidase Gout Enzyme Inhibition IC50

Lipid Peroxidation Inhibition: The Role of the 2,3-Dihydroxy Motif

In the context of lipid peroxidation, a key process in atherosclerosis, the substitution pattern on the cinnamic acid ring is a critical determinant of inhibitory potency. Comparative studies on the inhibition of low-density lipoprotein (LDL) oxidation have shown that dihydroxycinnamic acids possess an antioxidant capacity equal to or greater than that of p-hydroxydimethoxy acids in this specific system [1]. This class-level inference highlights the superiority of the catechol (ortho-dihydroxy) moiety for protecting lipid systems from oxidative damage. While the study did not test 2,3-dihydroxy-4-methoxycinnamic acid directly, it establishes that the presence of two hydroxyl groups on adjacent carbons is a key pharmacophore for this activity. The 2,3-dihydroxy pattern of the target compound provides a different spatial orientation of the catechol group compared to the more common 3,4-dihydroxy (caffeic acid) pattern, which may influence its interaction with lipid membranes and peroxyl radicals.

Lipid Peroxidation
Class-level inference
Dihydroxycinnamic acids are potent LDL oxidation inhibitors (class-level)
2,3-dihydroxy orientation may affect lipid interaction
Direct compound data not tested
Lipid Peroxidation LDL Oxidation Antioxidant SAR

Recommended Research Applications


SAR Studies in Medicinal Chemistry

This compound is best utilized as a key probe in SAR studies to map the pharmacophore of hydroxycinnamic acids. By comparing its activity with that of caffeic acid (3,4-dihydroxy), ferulic acid (4-hydroxy-3-methoxy), and isoferulic acid (3-hydroxy-4-methoxy), researchers can precisely define the contribution of the 2,3-dihydroxy and 4-methoxy substituents to biological activities such as enzyme inhibition and antioxidant capacity [1]. The distinct isomeric pattern is essential for building a comprehensive SAR model.

Development of Novel Enzyme Inhibitors

Given the evidence that the mode of α-glucosidase inhibition is exquisitely sensitive to the substitution pattern [2], 2,3-dihydroxy-4-methoxycinnamic acid should be employed as a lead scaffold or control compound in the development of new inhibitors for diabetes (α-glucosidase) and gout (xanthine oxidase) [3]. Its unique structure may yield a distinct mechanism of action compared to more common analogs.

Comparative Antioxidant Research

Researchers investigating the mechanisms of lipid peroxidation or free radical scavenging should use 2,3-dihydroxy-4-methoxycinnamic acid as a model compound to understand how the 2,3-catechol orientation affects reactivity with peroxyl radicals and metal ions in comparison to the more extensively studied 3,4-catechol of caffeic acid [4]. This is crucial for the rational design of more effective antioxidant molecules.

Quality Control & Reference Standard Preparation

For analytical laboratories involved in the characterization of plant extracts or the development of herbal formulations, 2,3-dihydroxy-4-methoxycinnamic acid serves as an essential reference standard. Its unique chromatographic and spectroscopic properties, dictated by its specific substitution pattern, enable accurate identification and quantification, distinguishing it from co-occurring hydroxycinnamic acid isomers [5].

Application
Selection Property
Validation Focus
SAR studies of hydroxycinnamic acids
Unique 2,3-dihydroxy-4-methoxy substitution pattern
Comparative activity profiling across substitution isomers
Enzyme inhibition mechanism studies
Distinct inhibition mode potential
Mechanism-of-action comparison with common analogs
Antioxidant mechanism research
2,3-catechol orientation for radical reactivity
Lipid peroxidation and radical scavenging assays
Analytical reference standard
Unique chromatographic / spectroscopic profile
Isomer-specific identification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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